molecular formula C9H8O3 B8736377 3-Methoxyphthalaldehyde

3-Methoxyphthalaldehyde

Cat. No. B8736377
M. Wt: 164.16 g/mol
InChI Key: IHJNGZXRTXJKJK-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

A solution of DMSO (63.35 g, 810.8 mmol, 4.4 equiv) in CH2Cl2 (190 ml) was slowly added at −78° C. under an atmosphere of argon to a solution of oxalyl chloride (51.46 g, 405.4 mmol, 2.2 equiv) in CH2Cl2 (600 ml). A solution of (2-hydroxymethyl-6-methoxy-phenyl)-methanol (30.97 g, 184.3 mmol) in CH2Cl2 (250 ml) was added dropwise, while maintaining the temperature of the reaction mixture below −68° C. 90 minutes after completed addition, triethylamine (335.65 g, 3.317 mol, 18 equiv) was slowly added at −78° C. The reaction mixture was warmed to room temperature over 2 hours, at which point TLC analysis indicated complete conversion. Water (500 ml) was added, and the mixture was extracted with CH2Cl2 (4 liters in total). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. Purification of the residue via flash chromatography (gradient of hexane/EtOAc 100:0 to 0:100) afforded 28.78 g of a orange-brown solid, which was recrystallized from CH2Cl2/hexane to give a first crop of pure title compound (brown solid, 9.68 g). Further purification of the mother liquor via flash chromatography and recrystallization afforded another 7.95 g of pure title compound (total: 17.63 g, 58%). 1H NMR (400 MHz, CDCl3): δ=10.64 (s, 1H), 10.42 (s, 1H), 7.64 (t, J=7.9 Hz, 1H), 7.44 (d, J=7.8 Hz, 1H), 7.23 (dd, J=8.5/0.9 Hz, 1H), 3.97 (s, 3H). MS (ES+): 165 (M+H)+.
Name
Quantity
63.35 g
Type
reactant
Reaction Step One
Quantity
51.46 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
30.97 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
335.65 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[CH2:21][OH:22].C(N(CC)CC)C>C(Cl)Cl.O>[CH3:20][O:19][C:15]1[CH:16]=[CH:17][CH:18]=[C:13]([CH:12]=[O:11])[C:14]=1[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
63.35 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
51.46 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30.97 g
Type
reactant
Smiles
OCC1=C(C(=CC=C1)OC)CO
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
335.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below −68° C
CUSTOM
Type
CUSTOM
Details
90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
was slowly added at −78° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (4 liters in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via flash chromatography (gradient of hexane/EtOAc 100:0 to 0:100)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.78 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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